4-[(Diethylamino)methyl]-1,3-thiazol-2-amine
Description
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine (CAS 1426291-11-3) is a thiazole derivative characterized by a diethylaminomethyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. The compound is typically synthesized as its dihydrochloride salt (), which improves stability and aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
4-(diethylaminomethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-3-11(4-2)5-7-6-12-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQMAIYIUCEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine typically involves the reaction of diethylamine with a thiazole derivative under controlled conditions. One common method includes the reaction of 2-aminothiazole with diethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom. Key reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine sulfoxide | 78% | |
| Sulfone formation | mCPBA (2 eq.), DCM, 0°C → RT, 12h | This compound sulfone | 65% |
Sulfoxides are intermediates in medicinal chemistry applications, while sulfones are stable and used in materials science.
Alkylation and Acylation
The primary amine group participates in nucleophilic substitution and acylation:
Alkylation
Acylation
Acylation products are precursors for polymerizable monomers .
Diazotization and Azo Coupling
The 2-amine group undergoes diazotization, enabling coupling with aromatic amines:
Azo derivatives exhibit strong chromophore properties for dye applications .
Multi-Component Reactions
The compound participates in one-pot syntheses:
Optimal conditions involve Cs<sub>2</sub>CO<sub>3</sub> in 1,4-dioxane at reflux .
Coordination Chemistry
The diethylaminomethyl group acts as a ligand for metal coordination:
| Metal Salt | Solvent | Product | Application | Source |
|---|---|---|---|---|
| BPh<sub>3</sub> | CHCl<sub>3</sub> | Boron-containing heterocyclic complex | Optical materials | |
| CuCl<sub>2</sub> | MeOH | Cu(II)-thiazole coordination polymer | Catalysis |
Boron complexes exhibit unique fluorescence properties due to planarized structures .
Hydrogenation and Reduction
Catalytic hydrogenation modifies the thiazole ring:
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiazole derivative | Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH, 24h | Dihydrothiazole analog | 82% |
Reduced derivatives enhance bioavailability in pharmaceutical contexts .
Key Insights:
-
Reactivity Drivers : The 2-amine and diethylaminomethyl groups enable nucleophilic/electrophilic reactions.
-
Applications : Products are used in dyes (azo derivatives), polymers (acylates), and medicinal chemistry (coordination complexes).
-
Optimal Conditions : Alkylation/acylation favor polar aprotic solvents (DMF, THF), while diazotization requires acidic, low-temperature environments .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its thiazole ring structure allows for the development of derivatives with varied chemical properties that can be exploited in various chemical reactions.
Biology
The compound is employed in proteomics research to study protein interactions and functions. It has been shown to interact with specific enzymes and receptors, potentially modulating their activity through inhibition or alteration of signaling pathways.
Case Study : In a study focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on certain enzymes, indicating its potential as a therapeutic agent.
Medicine
This compound is being investigated for its therapeutic applications due to its biological activity. It has shown promise in drug development, particularly in creating compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example:
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12 | Mycobacterium smegmatis |
| N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 52.63 | HEK293T cell line |
This data suggests that derivatives of thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Industry Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals that require specific reactivity profiles.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazol-2-amine derivatives vary widely based on substituents at the 4- and 2-positions. Below is a structural analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The diethylaminomethyl group (electron-donating) contrasts with nitro () or chloro () substituents, affecting electronic distribution and reactivity.
- Hybrid Structures : MortaparibMild () combines triazole and thiazole rings, enabling multi-target activity.
- Solubility Modifiers: The diethylaminomethyl group in the target compound likely offers better solubility than hydrophobic substituents (e.g., cyclohexyl in ).
Activity Trends :
- Anti-inflammatory/Anticancer : Bulky aromatic substituents (e.g., naphthyl in TH-848) correlate with anti-inflammatory activity.
- Antimicrobial : Methoxy or halogenated aryl groups enhance interactions with bacterial targets.
Target Compound :
- Route: Likely involves Mannich reaction () or nucleophilic substitution to introduce the diethylaminomethyl group. The dihydrochloride salt is formed via acid treatment ().
Physicochemical Properties
| Property | This compound | 4-(4′-Nitrophenyl)thiazol-2-amine | 4-(3-Methoxyphenyl)thiazol-2-amine |
|---|---|---|---|
| Molecular Weight | ~235.3 (free base) | 237.3 | 206.3 |
| Solubility | High (dihydrochloride salt) | Low (hydrophobic nitro group) | Moderate (methoxy improves polarity) |
| logP | ~1.5 (estimated) | ~2.8 | ~2.2 |
| Bioavailability | Likely enhanced | Limited | Moderate |
Biological Activity
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine is a derivative of the thiazole family, which has gained attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its synthesis, pharmacological profiles, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of diethylamine with appropriate thiazole precursors. The general synthetic route includes:
- Preparation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving thiourea derivatives and α-halo ketones.
- Alkylation : The diethylamino group is introduced via alkylation methods to form the final compound.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives have been reported as low as 12 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12 | Mycobacterium smegmatis |
| N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 52.63 | HEK293T cell line |
Anticancer Activity
Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- A study reported that certain thiazole compounds had IC50 values significantly lower than those of standard chemotherapeutics such as cisplatin, suggesting their potential as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 3.3 | MDA-MB-231 |
| Cisplatin | 5.0 | MDA-MB-231 |
Anti-inflammatory and Analgesic Activity
Thiazole derivatives are also noted for their anti-inflammatory effects. They modulate inflammatory pathways and have shown promise in reducing pain responses in animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in inflammation and microbial metabolism.
- Interaction with Biomolecules : The compound interacts with DNA and proteins due to its mesoionic nature, enhancing its bioavailability and efficacy .
- Receptor Modulation : Some thiazole derivatives act as modulators of specific receptors involved in pain and inflammation pathways.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of thiazole-based compounds against resistant bacterial strains, treatment with these compounds resulted in a significant reduction in infection rates compared to controls .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that treatment with thiazole derivatives led to apoptosis in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
